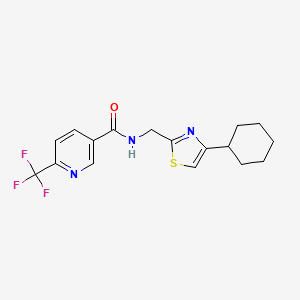

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

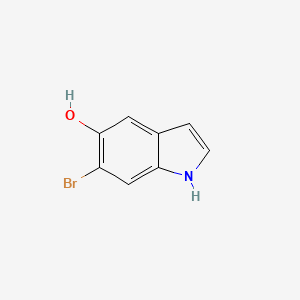

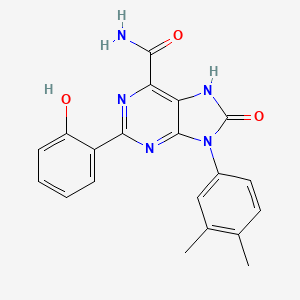

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide, also known as CP-544326, is a small molecule antagonist of the α4β7 integrin receptor. This integrin receptor plays a crucial role in the migration of immune cells to the gut, making it an attractive target for the treatment of inflammatory bowel disease (IBD). In

Applications De Recherche Scientifique

Activated Monomer Polymerization of N-Sulfonylazetidines

Activated monomer polymerization of N-sulfonylazetidines, specifically N-(methanesulfonyl)azetidine, leads to the formation of unique polymeric structures. Notably, potassium(azetidin-1-ylsulfonyl) methanide, derived from N-(methanesulfonyl)azetidine, can spontaneously undergo anionic ring-opening polymerization at room temperature, forming polymers with sulfonyl groups integrated into the backbone. This process leads to the creation of polymers akin to polyamides but with sulfonylamides replacing the carboxamides typically found in polyamides. Furthermore, these polymers can react with other agents like methanol and benzyl bromide, resulting in the formation of semi-crystalline and amorphous polymers, respectively. These findings suggest a versatile pathway for synthesizing novel polymeric materials with potential applications in various scientific fields (Reisman et al., 2020).

Synthesis and Modification of Polyamides

The synthesis of complex polyamides, exemplified by the penta-N-protected polyamide 1, demonstrates the intricate manipulation of molecular structure possible with azetidine derivatives. The methodical deprotection and selective acylation of this compound illustrate the capacity to create highly tailored polyamides with precise structural features. These processes pave the way for the development of specialized materials and molecules with applications across various scientific disciplines, such as materials science and pharmaceuticals (Pak & Hesse, 1998).

Formation of Furan Derivatives

The synthesis of novel furan derivatives through the reaction of arenesulfonylacetic acids, arylglyoxals, and isocyanides highlights the chemical versatility of azetidine derivatives. This process involves the formation of intermediate compounds that undergo cyclization to produce furan carboxamides, indicating the potential of azetidine derivatives in synthetic organic chemistry and the creation of novel compounds with possible applications in material science and pharmaceuticals (Bossio et al., 1994).

Propriétés

IUPAC Name |

1-cyclopropylsulfonyl-N-(3-methoxypropyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-17-6-2-5-12-11(14)9-7-13(8-9)18(15,16)10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIGGYRVNXUTGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CN(C1)S(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/no-structure.png)

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)

![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)